molecular formula C16H15N B14639451 1-Anthracenamine, N,N-dimethyl- CAS No. 54458-80-9

1-Anthracenamine, N,N-dimethyl-

Cat. No.: B14639451
CAS No.: 54458-80-9
M. Wt: 221.30 g/mol
InChI Key: YPDZMGVFQJYGNH-UHFFFAOYSA-N
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Description

1-Anthracenamine, N,N-dimethyl- is an organic compound with the molecular formula C16H15N. It is a derivative of anthracene, where the amine group is substituted at the first position, and the nitrogen atom is further substituted with two methyl groups. This compound is known for its aromatic properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Anthracenamine, N,N-dimethyl- can be synthesized through several methods. One common approach involves the methylation of 1-anthracenamine using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of 1-Anthracenamine, N,N-dimethyl- may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Anthracenamine, N,N-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

    Reduction: Reduction reactions can convert it into the corresponding amine or hydrocarbon derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of halogenated or nitrated products.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed:

    Oxidation: Anthraquinone derivatives.

    Reduction: 1-Anthracenamine or anthracene.

    Substitution: Halogenated anthracene derivatives.

Scientific Research Applications

1-Anthracenamine, N,N-dimethyl- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Investigated for its potential use in fluorescent probes and markers due to its aromatic structure.

    Medicine: Studied for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of materials like polymers and resins, where its aromatic properties enhance stability and performance.

Mechanism of Action

The mechanism of action of 1-Anthracenamine, N,N-dimethyl- involves its interaction with molecular targets through its aromatic and amine functionalities. It can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions. These interactions can influence various biochemical pathways, including enzyme inhibition and receptor binding.

Comparison with Similar Compounds

    1-Anthracenamine: The parent compound without the N,N-dimethyl substitution.

    1-Anthracenol: An alcohol derivative of anthracene.

    1-Nitroanthracene: A nitro-substituted derivative of anthracene.

Uniqueness: 1-Anthracenamine, N,N-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the N,N-dimethyl group enhances its solubility in organic solvents and influences its reactivity compared to its parent compound, 1-Anthracenamine.

Properties

CAS No.

54458-80-9

Molecular Formula

C16H15N

Molecular Weight

221.30 g/mol

IUPAC Name

N,N-dimethylanthracen-1-amine

InChI

InChI=1S/C16H15N/c1-17(2)16-9-5-8-14-10-12-6-3-4-7-13(12)11-15(14)16/h3-11H,1-2H3

InChI Key

YPDZMGVFQJYGNH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC2=CC3=CC=CC=C3C=C21

Origin of Product

United States

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